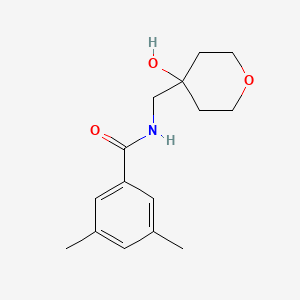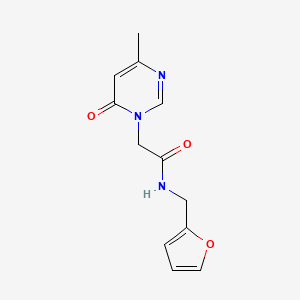![molecular formula C13H18O3 B2470037 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid CAS No. 97395-13-6](/img/structure/B2470037.png)
3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid”, also known as fenofibric acid, is a fibric acid derivative. It has a molecular formula of C13H18O3 and a molecular weight of 222.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18O3/c1-8(2)12-6-5-11(7-9(12)3)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15) . This indicates the specific arrangement of atoms and bonds in the molecule.
Applications De Recherche Scientifique
1. Anti-inflammatory Activities
Phenolic compounds, including variants of 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid, have been studied for their anti-inflammatory activities. A study by Ren et al. (2021) isolated new phenolic compounds from the leaves of Eucommia ulmoides Oliv., which showed modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells. This research enriches the chemical information regarding Eucommia ulmoides Oliv. and supports further research into its anti-inflammatory effects (Ren et al., 2021).
2. Synthesis and Characterization
The compound's synthesis and characterization have been a focus of research. Zhang Dan-shen (2009) worked on synthesizing a similar compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid. The synthesis involved various reactions and was confirmed using IR, 1HNmR, and MS, indicating a methodology for synthesizing and studying similar compounds (Zhang Dan-shen, 2009).
3. Herbicidal Applications
A study by Shimabukuro et al. (1978) investigated the physiological effects of a related compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, as a selective herbicide. The study explored its mode of action in plants and suggested that the compound functions as a strong auxin antagonist with a different mechanism for inhibiting root growth (Shimabukuro et al., 1978).
4. Renewable Building Block for Polybenzoxazine
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a compound related to 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid, was explored as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation. This research, conducted by Trejo-Machin et al. (2017), shows the potential of using renewable phloretic acid as a sustainable alternative to phenol in the formation of benzoxazine, paving the way for a multitude of applications in materials science (Trejo-Machin et al., 2017).
5. Antimicrobial Activity
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which are structurally similar to 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid, have been synthesized and evaluated for their antibacterial activities. A study by Zhang et al. (2011) found these compounds to be active against Gram-negative and Gram-positive bacteria, indicating the potential antimicrobial applications of similar compounds (Zhang et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with peroxisome proliferator-activated receptors (ppars), which play a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
If it acts similarly to other PPAR agonists, it would bind to these receptors, leading to conformational changes that allow the receptors to regulate gene expression .
Biochemical Pathways
Ppar agonists generally influence lipid metabolism, glucose homeostasis, and inflammatory responses .
Result of Action
If it acts as a PPAR agonist, it could potentially influence lipid and glucose metabolism, and modulate inflammatory responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid .
Propriétés
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)11-5-4-10(3)8-12(11)16-7-6-13(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIVRVVKOCCNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

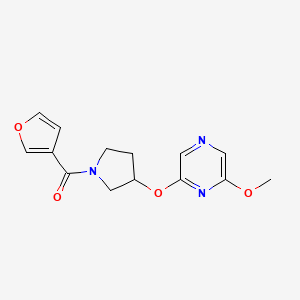
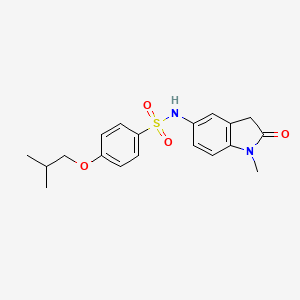
![N-(3-chloro-4-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2469956.png)
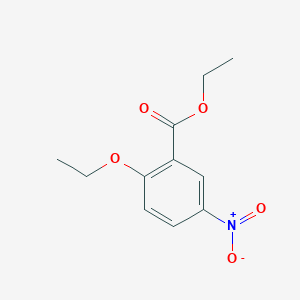
![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/no-structure.png)
![2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2469964.png)
![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2469965.png)
![methyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2469967.png)

![2-{2-[2-(2-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B2469970.png)
![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2469972.png)
